![molecular formula C15H12N6O2S B2872456 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034521-07-6](/img/structure/B2872456.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an oxadiazole ring, and a benzo[d]thiazole ring . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide have been explored for their antibacterial and antifungal properties. For example, derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, showcasing their potential as novel classes of antibacterial agents (Palkar et al., 2017). Another study synthesized a new organic compound with a benzothiazole and pyrazine structure, displaying significant antibacterial and antifungal activities, indicating its potential in antimicrobial therapy (Senthilkumar et al., 2021).
Anticancer Activity
Research into compounds bearing a benzothiazole moiety has also revealed their potential in anticancer therapy. Certain benzothiazole derivatives have been synthesized and evaluated for their anticancer activities, showing inhibitory effects on tumor growth and suggesting their application in cancer treatment (Yoshida et al., 2005). Similarly, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and found to possess moderate to excellent anticancer activity against various cancer cell lines, highlighting their significance in developing new anticancer drugs (Ravinaik et al., 2021).
Antimycobacterial Activity
The exploration of substituted isosteres of pyridine and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole structures, has shown promising results against Mycobacterium tuberculosis. These compounds were synthesized and tested for their antimycobacterial activity, suggesting their potential role in treating tuberculosis (Gezginci et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their diverse pharmacological effects .
Mode of Action
For instance, some imidazole derivatives have shown antitumor potential against different cell lines . Similarly, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
For instance, some imidazole derivatives have shown a broad range of chemical and biological properties, affecting various biochemical pathways .
Result of Action
For instance, some imidazole derivatives have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-21-8-9(6-17-21)13-19-12(23-20-13)7-16-14(22)15-18-10-4-2-3-5-11(10)24-15/h2-6,8H,7H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWMJMVWJRIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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